(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol
CAS No.:
Cat. No.: VC13758520
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | (3R,4S)-4-amino-1-benzylpiperidin-3-ol |
| Standard InChI | InChI=1S/C12H18N2O/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m0/s1 |
| Standard InChI Key | FSWGELBQIPNBFM-NWDGAFQWSA-N |
| Isomeric SMILES | C1CN(C[C@H]([C@H]1N)O)CC2=CC=CC=C2 |
| SMILES | C1CN(CC(C1N)O)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(C1N)O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol is a bicyclic amine characterized by a piperidine backbone substituted with a benzyl group at the 1-position, an amino group at the 4-position, and a hydroxyl group at the 3-position. Its stereochemistry is defined by the R configuration at C3 and S configuration at C4, rendering it a trans-configured diastereomer. The molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol. Key structural features include:
-
Benzyl group enhancing lipophilicity and influencing receptor interactions .
-
Vicinal amino and hydroxyl groups enabling hydrogen bonding and catalytic activity .
Synthetic Methodologies
Epoxide Intermediate Synthesis
The synthesis begins with 1-benzyl-3,4-epoxypiperidine, a critical intermediate. As reported by Grishina et al., kinetic resolution of racemic epoxide (±)-4 using lithium amide derived from (+)-(S)-2-(pyrrolidin-1-yl)methylpyrrolidine yields enantiomerically pure (3R,4S)-epoxide with 98.7% enantiomeric excess (ee) . This step ensures precise stereochemical control, critical for downstream applications.
Key Reaction Conditions:
-
Temperature: −70°C to room temperature.
-
Reagents: Lithium amide, 1,8-diazabicycloundec-7-ene (DBU).
Epoxide Ring-Opening with Amines
The (3R,4S)-epoxide undergoes nucleophilic ring-opening with amines to introduce the amino group. For example, treatment with benzylamine in acetonitrile containing lithium perchlorate produces (3R,4S)-4-amino-1-benzyl-piperidin-3-ol in 75–85% yield . The reaction proceeds via an SN2 mechanism, retaining the stereochemistry at C3 and inverting configuration at C4 (Figure 1).
Regioselectivity:
-
Exclusive formation of the 4-amino-3-ol product due to steric hindrance at C3 .
-
No detectable formation of 3-amino-4-ol regioisomers under optimized conditions .
Stereochemical Analysis and Absolute Configuration
X-ray Crystallography
Single-crystal X-ray analysis of derivatives (e.g., 9a and 9b) confirms the (3R,4R) and (3S,4S) configurations for enantiomers . For (3R,4S)-4-amino-1-benzyl-piperidin-3-ol, circular dichroism (CD) spectroscopy reveals a negative Cotton effect at 250 nm, consistent with the R configuration at C3 .
Comparative Stereoisomer Activity
-
(3R,4R) vs. (3S,4S): The former shows higher binding affinity to BACE1 (β-secretase) due to optimal spatial alignment of the amino and hydroxyl groups .
-
(3R,4S) configuration: Intermediate activity in cell-based assays, attributed to balanced permeability and target engagement .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) | |
| LogP | 1.2 (predicted) | |
| pKa (Amino group) | 9.8 ± 0.3 | |
| Melting Point | 148–150°C (decomposition) |
Pharmacological Applications
BACE1 Inhibition for Alzheimer’s Disease
(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol derivatives exhibit potent β-secretase (BACE1) inhibitory activity. Compound 7c (IC₅₀ = 0.05 μM) outperforms 11a (IC₅₀ = 0.12 μM) in enzymatic assays, though 11a shows superior cellular permeability (40% inhibition at 10 μM) . Selectivity over BACE2 and cathepsin D (>100-fold) underscores therapeutic potential .
Antiviral Prodrug Development
The piperidine scaffold serves as a precursor for prodrugs targeting viral polymerases. N-functionalization with ester groups enhances bioavailability, as demonstrated in analogues of gemcitabine .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume